molecular formula C16H17N7O2 B2945249 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine CAS No. 1396565-15-3

1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine

Cat. No.: B2945249
CAS No.: 1396565-15-3
M. Wt: 339.359
InChI Key: ZQHIQUIIQLTMOO-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least two different elements

Mechanism of Action

Target of Action

The primary target of this compound is the carbonic anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, the carbonic anhydrase-II enzyme, through direct binding with the active site residues . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding .

Biochemical Pathways

The inhibition of carbonic anhydrase-II by this compound affects the carbon dioxide and bicarbonate equilibrium in the body. This can have downstream effects on various physiological processes, including respiration and the transport of carbon dioxide from tissues to the lungs .

Result of Action

The result of the compound’s action is the inhibition of carbonic anhydrase-II. This can lead to a decrease in the rate of conversion of carbon dioxide to bicarbonate and protons, potentially affecting physiological processes like respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine typically involves multiple steps, starting from readily available precursors. One common method is the “Click” chemistry approach, which involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles . The pyrazolo[1,5-a]pyridine moiety can be synthesized through a series of condensation reactions involving appropriate starting materials .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is unique due to the combination of both triazole and pyrazolo[1,5-a]pyridine moieties in its structure. This dual functionality enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name

(1-methyltriazol-4-yl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c1-20-11-13(18-19-20)16(25)22-8-6-21(7-9-22)15(24)12-10-17-23-5-3-2-4-14(12)23/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHIQUIIQLTMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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